molecular formula C8H11BrN2O3 B085164 Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-94-7

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B085164
CAS RN: 14903-94-7
M. Wt: 263.09 g/mol
InChI Key: XCSPAPSTDLJWOA-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its versatile applications in organic synthesis and potential pharmacological activities. Its structural complexity and functional group diversity make it a valuable scaffold for further chemical modifications.

Synthesis Analysis

This compound can be synthesized through a microwave-assisted facile synthesis, highlighting the efficiency of microwave irradiation in promoting such reactions, providing a rapid and convenient method for the generation of tetrahydropyrimidine derivatives (Sarkate et al., 2020).

Molecular Structure Analysis

The molecular structure of Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related derivatives has been elucidated through crystallographic studies, providing insights into their conformation and structural characteristics. These structures are determined using X-ray diffraction, revealing the conformations and crystal packing details (Kurbanova et al., 2009).

Chemical Reactions and Properties

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution and ring expansion, when reacted with thiophenolates. These reactions are significantly influenced by the reaction conditions, such as reagent ratio, reaction time, and temperature, showcasing the compound's reactivity and potential for further chemical transformations (Fesenko et al., 2010).

Scientific Research Applications

Eco-friendly Synthesis

One notable application involves its use in eco-friendly and enantiospecific Biginelli synthesis, utilizing (+)-myrtenal as the substrate. This synthesis approach is significant as it represents the first example of enantiospecific Biginelli reaction, showcasing the compound's utility in producing optically pure dihydropyrimidinones (DHPMs), which are valuable in medicinal chemistry. The synthesis process benefits from employing ethyl lactate (EL) as a green solvent, emphasizing the importance of sustainable chemistry practices. The product's structure was rigorously characterized through various methods, including X-ray crystallography, affirming the precise and environmentally friendly synthesis of complex molecules (Benincá et al., 2020).

Biological Activity Exploration

Another area of application is in the exploration of substituted 1,2,3,4-tetrahydropyrimidine derivatives for their potential biological activities. Research has demonstrated that these derivatives exhibit in vitro anti-inflammatory activity. This suggests the compound's role in the development of new pharmaceutical agents targeting inflammation. The study involved synthesizing these derivatives through novel procedures and characterizing them through IR, 1H-NMR, MS, and elemental analysis. Screening for anti-inflammatory activity provided insights into their potential therapeutic applications, underscoring the compound's significance in drug discovery and development (Gondkar et al., 2013).

Electrochemical Surface Finishing and Energy Storage

The compound also finds applications in electrochemical surface finishing and energy storage technologies, highlighting its versatility beyond pharmaceuticals. Research in this area focuses on developing novel electrochemical technologies using room-temperature ionic liquids (RTILs), such as haloaluminate RTILs. These technologies are pivotal for applications like electroplating and energy storage, demonstrating the compound's potential in advanced material science and engineering solutions (Tsuda et al., 2017).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as further studies on the compound’s properties, potential applications, and ways to improve its synthesis.


properties

IUPAC Name

ethyl 6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-2-14-7(12)5-4-10-8(13)11-6(5)3-9/h2-4H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPAPSTDLJWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406983
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

14903-94-7
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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